molecular formula C20H22N4O5 B2935339 Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339106-94-4

Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No. B2935339
CAS RN: 339106-94-4
M. Wt: 398.419
InChI Key: RKCGOBKAZWHKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as ethyl 3-({[(ethylcarbamoyl)amino]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate, has the CAS Number: 339106-94-4 and a molecular weight of 398.42 . Its IUPAC name is ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22N4O5/c1-3-21-20(27)23-22-17(25)12-29-13-8-9-14-16(11-13)24-10-6-5-7-15(24)18(14)19(26)28-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H2,21,23,27) . This indicates the molecular structure of the compound.

The country of origin is CN .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The specific compound may be involved in the synthesis of novel drugs that target cancer cells, offering a new avenue for chemotherapy .

Antimicrobial Activity

These compounds have shown effectiveness against a range of microbial infections. By disrupting the cell walls or interfering with the replication of bacteria and viruses, indole derivatives can serve as potent antimicrobial agents. This particular indole derivative could be part of new treatments for bacterial and viral diseases .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating immune cell responses .

Antiviral Applications

Research has indicated that indole derivatives can act as antiviral agents. They might inhibit virus entry into cells or interfere with viral replication. This compound could contribute to the development of new antiviral drugs, particularly important in the face of emerging viral threats .

Neuroprotective Effects

Some indole derivatives have neuroprotective effects and could be used in treating neurodegenerative diseases. They may protect neurons from oxidative stress or improve neuronal survival and function .

Cardiovascular Health

Indole derivatives can have beneficial effects on cardiovascular health. They might reduce the risk of atherosclerosis by lowering cholesterol levels or by having a protective effect on blood vessels .

Diabetes Management

These compounds have been investigated for their potential in managing diabetes. They could help regulate blood sugar levels by affecting insulin secretion or insulin sensitivity .

Agricultural Applications

Indole derivatives also find applications in agriculture. They can act as growth promoters in plants or serve as part of pesticides or herbicides, offering an alternative to traditional chemicals used in farming .

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, you can refer to the MSDS .

Mechanism of Action

properties

IUPAC Name

ethyl 3-[2-[2-(ethylcarbamoyl)hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-3-21-20(27)23-22-17(25)12-29-13-8-9-14-16(11-13)24-10-6-5-7-15(24)18(14)19(26)28-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCGOBKAZWHKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NNC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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